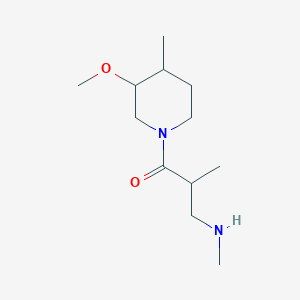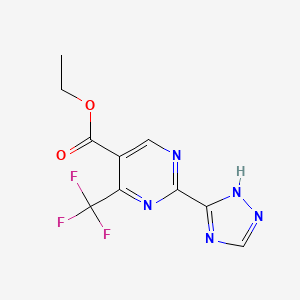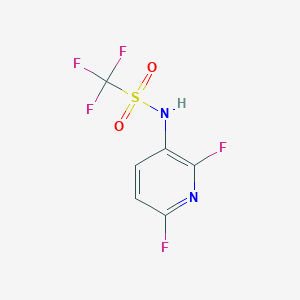![molecular formula C12H14ClNO4S2 B6628270 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic intermediate using reagents such as sulfonyl chlorides under basic conditions.
Functionalization of the thiophene ring: The thiophene ring is chlorinated and methylated using appropriate reagents like thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonylation and functionalization steps.
化学反应分析
Types of Reactions
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-(5-Bromo-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-(5-Fluoro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The unique combination of the sulfonyl group and the bicyclic structure in 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from similar compounds. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
7-(5-chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S2/c1-6-4-10(19-11(6)13)20(17,18)14-7-2-3-9(14)8(5-7)12(15)16/h4,7-9H,2-3,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLUNZARYJLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2C3CCC2C(C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-Methoxypiperidin-1-yl)ethoxy]benzoic acid](/img/structure/B6628201.png)

![2-[(5-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6628220.png)
![2-chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6628227.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid](/img/structure/B6628235.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)
![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)

![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
